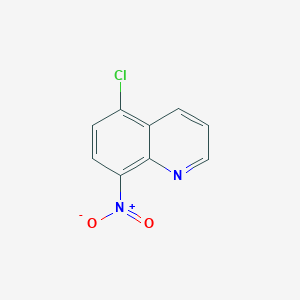

5-Chloro-8-nitroquinoline

Vue d'ensemble

Description

5-Chloro-8-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It has a molecular weight of 208.601 Da . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of this compound involves the reaction of commercially available 5-chloro-2-nitroaniline, glycerol, and NaI in the presence of concentrated H2SO4 at 150°C . There are also various synthesis protocols for constructing the quinoline scaffold, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach reactions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic methods . The compound has a planar structure, which contributes to its lipophilic effect .Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 353.6±27.0 °C at 760 mmHg, and a flash point of 167.6±23.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 59 Å2 .Applications De Recherche Scientifique

Spectroscopic Characterization and Reactive Properties

A combined spectroscopic and computational study on 8-hydroxyquinoline derivatives, including 5-chloro-8-hydroxyquinoline (5CL8HQ), reveals significant insights into their properties. Spectroscopic characterization using IR and FT-Raman techniques, complemented by DFT calculations and molecular dynamics simulations, has shown that these compounds exhibit nonlinear optical (NLO) behavior, suggesting potential applications in the development of NLO materials. Moreover, NBO analysis indicates stability in the molecular systems due to hyperconjugative interactions and charge delocalization. The ligands also show potential inhibitory activity against ACP reductase, hinting at possible biochemical applications (Sureshkumar et al., 2018).

Antibacterial Properties

Research into new 8-nitrofluoroquinolone derivatives, involving 5-chloro-8-nitroquinoline, has shown interesting antibacterial activity against both gram-positive and gram-negative strains. Certain derivatives, particularly those with more lipophilic groups, demonstrate enhanced activity against S. aureus. This line of study opens up avenues for the development of new antibacterial agents with specific activity profiles (Al-Hiari et al., 2007).

Effect on Neuroblastoma Cells

8-Hydroxyquinoline derivatives, including this compound, have been studied for their multifunctional properties such as antineurodegenerative and antidiabetic activities. Their effects on calpain-dependent pathways in human neuroblastoma cells under high glucose conditions have been investigated. These compounds, notably 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), attenuate increased expression of calpain even in high-glucose environments, suggesting potential therapeutic applications in neuronal cell protection (Suwanjang et al., 2016).

Fluorescence and Spectroscopic Studies

Quinoline-derived fluorescent complexes, synthesized from 5-chloro-8-hydroxyquinoline, have shown intense luminescence, making them potential candidates for ionic and biological probes, as well as for cell imaging applications. The spectroscopic properties of these complexes vary depending on the coordinated metal, indicating their versatility and utility in various bioanalytical contexts (Mecca et al., 2016).

Anticancer Potential

A study comparing the cytotoxicity of clioquinol with its analogues, including 8-hydroxy-5-nitroquinoline (NQ), reveals that NQ is significantly more toxic to human cancer cell lines. Its activity is enhanced by copper and it does not act as a zinc ionophore, unlike clioquinol. NQ's potent anticancer properties, combined with its previously known antimicrobial usage, suggest its potential as an effective cancer treatment agent (Jiang et al., 2011).

Safety and Hazards

The safety data sheet of a similar compound, 5-Chloro-8-hydroxyquinoline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Compounds containing the 8-hydroxyquinoline moiety, similar to 5-Chloro-8-nitroquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Mécanisme D'action

Target of Action

The primary target of 5-Chloro-8-nitroquinoline is the type 2 methionine aminopeptidase (MetAP2) protein . This protein plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing vessels . In addition, this compound also targets magnesium and manganese cations .

Mode of Action

This compound interacts with its targets by inhibiting the enzymatic activity of MetAP2 . This inhibition is believed to contribute to its antitumor activity . The compound’s antibacterial activity may stem from the chelation of vital metal ions for bacterial growth .

Biochemical Pathways

It is known that the compound’s interaction with metap2 can impact the angiogenesis pathway . By inhibiting MetAP2, this compound may disrupt the formation of new blood vessels, which is a critical process in tumor growth and metastasis .

Pharmacokinetics

It is known that the compound has been used as an antimicrobial agent and has a well-known pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the biofilm density of Pseudomonas aeruginosa infections . This allows the immune system to access the infection more effectively . In terms of its anticancer activity, this compound has been shown to be more cytotoxic to certain cell lines than other 8-hydroxyquinoline derivatives .

Action Environment

It is known that the compound’s effectiveness can be influenced by the presence of certain metal ions . For example, the reintroduction of Fe2+ and Zn2+ ions into the system can restore biofilm formation activity .

Analyse Biochimique

Biochemical Properties

5-Chloro-8-nitroquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and DNA repair mechanisms. The compound’s nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the cellular context .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also modulate the expression of genes involved in apoptosis, cell cycle regulation, and DNA repair . Additionally, it has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and DNA. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain DNA repair enzymes, leading to an accumulation of DNA damage . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and oxygen . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that the compound exhibits dose-dependent effects. At low doses, it can induce mild oxidative stress and modulate enzyme activity without causing significant toxicity. At higher doses, this compound can lead to severe oxidative damage, apoptosis, and other adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic reactions can influence the overall metabolic flux within the cell and affect the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with DNA and mitochondrial enzymes . Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, thereby influencing its biological effects .

Propriétés

IUPAC Name |

5-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRPLGHWWKFRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287575 | |

| Record name | 5-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6942-98-9 | |

| Record name | 6942-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

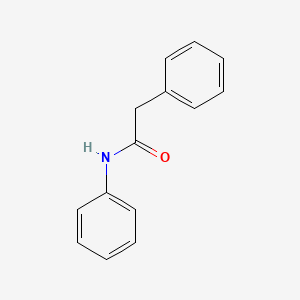

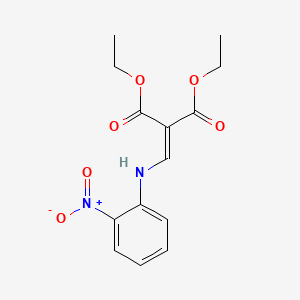

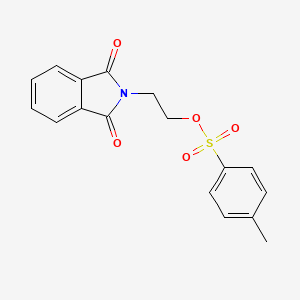

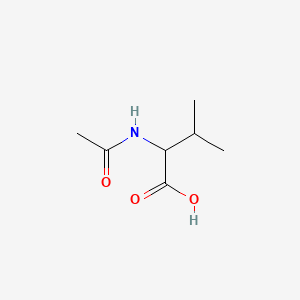

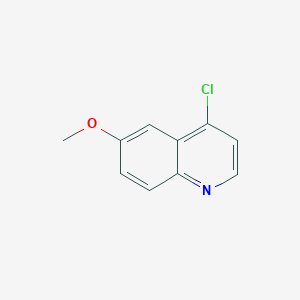

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.